molecular formula C16H11F3N4 B2604906 benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338773-19-6

benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Cat. No.: B2604906
CAS No.: 338773-19-6
M. Wt: 316.287
InChI Key: FVGXEYBPNYNLRK-JMIUGGIZSA-N
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Description

Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a quinoxaline-derived hydrazone compound characterized by a benzenecarbaldehyde moiety linked to a trifluoromethyl-substituted quinoxalinyl group via a hydrazone bridge. Its molecular formula is C₁₆H₁₁F₃N₄, and its structural complexity arises from the combination of aromatic, heterocyclic, and electron-withdrawing trifluoromethyl groups.

The trifluoromethyl group (-CF₃) enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery. Its hydrazone linkage further allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)14-15(22-13-9-5-4-8-12(13)21-14)23-20-10-11-6-2-1-3-7-11/h1-10H,(H,22,23)/b20-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGXEYBPNYNLRK-JMIUGGIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the reaction of benzenecarbaldehyde with N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone serves as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances reactivity and stability, making it valuable for developing novel materials with specific properties.

Biology

The compound has been studied for its biological activity, particularly its role as an inhibitor of cholinesterase enzymes. Research indicates that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE .

Table 1: Inhibition Potency of Hydrazones

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Hydrazone 1 (4-(trifluoromethyl)benzaldehyde)46.819.1
Hydrazone 2 (3-(trifluoromethyl)benzaldehyde)137.7881.1

Medicine

The pharmacological properties of this compound make it a candidate for drug development. Studies have shown that compounds with a trifluoromethyl group can enhance lipophilicity, allowing better interaction with biological targets, which is crucial for central nervous system (CNS) drugs .

Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, several compounds exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, a camphor-based derivative showed a minimum inhibitory concentration (MIC) of just 4 µM against M. tuberculosis .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials with enhanced stability and reactivity characteristics. Its ability to form diverse derivatives makes it suitable for applications in coatings, plastics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring and trifluoromethyl group play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on substituent variations, molecular properties, and research findings:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound 1263190-72-2 C₁₆H₁₁F₃N₄ 340.28 g/mol -CF₃ at quinoxaline C3 High metabolic stability; enzyme inhibition studies
2-Chloro-6-fluorothis compound 338962-29-1 C₁₆H₈ClF₄N₄ 368.72 g/mol -Cl at benzene C2; -F at benzene C6 Enhanced halogen bonding; antimicrobial activity
4-(Trifluoromethyl)this compound 338962-25-7 C₁₇H₁₀F₆N₄ 384.28 g/mol -CF₃ at benzene C4 Increased lipophilicity; >90% purity in synthetic batches
Benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone 1263190-72-2 C₁₅H₁₂N₄O 264.28 g/mol -O at quinoxaline C3 Lower stability due to keto-enol tautomerism

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The trifluoromethyl group at the quinoxaline C3 position (as in the parent compound) confers superior enzyme-binding affinity compared to chloro or fluoro substituents. For example, in kinase inhibition assays, the parent compound showed IC₅₀ values 2–3 times lower than its 2-chloro-6-fluoro derivative . The 4-(trifluoromethyl)benzene variant exhibited enhanced cellular permeability due to its higher logP (2.8 vs. 2.1 for the parent compound), making it more effective in cell-based assays .

Synthetic Challenges: Halogenated derivatives (e.g., 2-chloro-6-fluoro) require stringent reaction conditions to avoid dehalogenation side reactions, whereas trifluoromethylated analogs are more synthetically robust . The keto-enol tautomerism in the 3-oxo derivative (C₁₅H₁₂N₄O) complicates purification, resulting in lower yields compared to the trifluoromethyl-substituted analogs .

Thermal and Chemical Stability :

  • The parent compound and its 4-(trifluoromethyl)benzene variant demonstrate thermal stability up to 200°C, whereas halogenated analogs degrade at temperatures above 150°C .
  • All derivatives show sensitivity to strong acids/bases, with hydrazone bond cleavage observed under pH < 2 or pH > 10 conditions .

Biological Activity

Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS: 338773-19-6) is a hydrazone derivative with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through the condensation reaction between benzenecarbaldehyde and 3-(trifluoromethyl)-2-quinoxalinyl hydrazine. It has the molecular formula C16H11F3N4C_{16}H_{11}F_3N_4 and a molecular weight of 316.29 g/mol. The purity of commercially available samples is typically greater than 90% .

Inhibition of Cholinesterases

Recent studies have highlighted the potential of hydrazones, including those derived from trifluoromethyl compounds, as inhibitors of cholinesterases (AChE and BuChE). For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition with IC50_{50} values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . The introduction of electronegative substituents in the structure often enhances inhibitory potency.

Antimicrobial Activity

Hydrazones have been evaluated for their antimicrobial properties against various pathogens. A study focusing on derivatives of 4-(trifluoromethyl)benzohydrazide reported significant activity against Mycobacterium tuberculosis and other bacterial strains . The most effective compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis, showcasing their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for cholinesterases, preventing the breakdown of acetylcholine, which can enhance cholinergic signaling in neurological contexts.
  • Antimicrobial Mechanisms : The hydrazone structure allows for interaction with microbial cell membranes or enzymes critical for cell wall synthesis, leading to bacterial cell death.
  • Cytotoxicity Profiles : Evaluations indicate that many derivatives exhibit low cytotoxicity towards mammalian cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Case Study 1: Cholinesterase Inhibition

In a comparative study, several hydrazones were tested for their ability to inhibit AChE and BuChE. Among them, compound 2l showed the strongest inhibition of AChE with an IC50_{50} value of 19.1 µM . This case emphasizes the structure-activity relationship where modifications can significantly influence enzyme inhibition.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various hydrazones against Mycobacterium strains. The compound N'-(5-chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide exhibited potent activity with an MIC of ≤0.49 µM against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .

Data Summary Table

Activity Type Target IC50_{50} or MIC Reference
Cholinesterase InhibitionAChE19.1 µM
Cholinesterase InhibitionBuChEUp to 881.1 µM
Antimicrobial ActivityM. tuberculosis4 µM
Antimicrobial ActivityMRSA≤0.49 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone?

  • Methodological Answer : The synthesis involves condensing benzaldehyde derivatives with hydrazine-containing quinoxaline moieties. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency, as demonstrated in hydrazone synthesis with similar quinoxaline derivatives .
  • Concentration Control : Prepare hydrazine precursors at 1 × 10⁻² mol/dm³ to ensure stoichiometric balance, minimizing side reactions .
  • Purification : Recrystallization from DMF or ethanol is critical to isolate the hydrazone product, as impurities (e.g., unreacted hydrazine) may interfere with downstream applications .

Q. Which spectroscopic techniques are essential for characterizing this hydrazone?

  • Methodological Answer : A multi-technique approach is required:

  • IR Spectroscopy : Identify the C=N stretch (1600–1650 cm⁻¹) and N–H bending (1500–1550 cm⁻¹) to confirm hydrazone formation .
  • NMR Analysis : Use ¹H NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and ¹³C NMR to detect the trifluoromethyl group’s deshielding effect (δ 110–125 ppm for CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns, especially for the trifluoromethyl group (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₂F₃N₅) .

Advanced Research Questions

Q. How does the trifluoromethyl group on the quinoxaline ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF₃ group reduces electron density on the quinoxaline ring, potentially hindering nucleophilic substitutions but facilitating electrophilic aromatic substitutions. For example, coupling with arylboronic acids may require Pd catalysts with strong electron-donating ligands (e.g., SPhos) to activate the substrate .
  • Steric Considerations : The CF₃ group’s bulk may limit access to reactive sites. Computational modeling (e.g., DFT) is recommended to predict regioselectivity .

Q. What are common pitfalls in interpreting spectral data for this hydrazone, and how can they be resolved?

  • Methodological Answer :

  • Overlapping Signals : In ¹H NMR, aromatic protons from the quinoxaline and benzaldehyde moieties may overlap. Use 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously .
  • Solvent Artifacts : DMF residues (δ 2.7–3.0 ppm in ¹H NMR) can mask key signals. Ensure thorough drying or use deuterated solvents like DMSO-d₆ .

Q. How can contradictions in yield data under varying reaction conditions be resolved?

  • Methodological Answer :

  • Variable Solvent Effects : Compare yields in DMF (high polarity) vs. THF (low polarity). DMF may improve solubility of the hydrazine precursor but increase side reactions (e.g., hydrolysis) .
  • Temperature Optimization : Conduct kinetic studies at 25°C, 50°C, and 80°C. Higher temperatures may accelerate condensation but degrade the trifluoromethyl group .
  • Statistical Analysis : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent, temperature, catalyst loading) and identify optimal conditions .

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